4-Amino-3-bromo-6-nitroquinoline
Overview
Description
4-Amino-3-bromo-6-nitroquinoline (4-ABNQ) is an organic compound belonging to the quinoline family. It is a colorless solid that is soluble in organic solvents and has a variety of uses in scientific research. 4-ABNQ is often used in the synthesis of other compounds and as a reagent in a variety of chemical reactions. It is also used in the study of biochemical and physiological processes and in the development of novel therapeutic agents.
Scientific Research Applications
Synthesis of PI3K/mTOR Inhibitors
4-Amino-3-bromo-6-nitroquinoline serves as an important intermediate in the synthesis of PI3K/mTOR inhibitors. It's synthesized through a series of steps involving nitration, chlorination, alkylation, reduction, and substitution. These compounds are crucial in developing quinoline inhibitors and have applications in medicinal chemistry (Lei et al., 2015).
Synthesis of Quinoline Derivatives
In the synthesis of quinoline derivatives, such as 6-Methoxy-8-nitroquinoline and 6-ethoxy-8-nitroquinoline, this compound is used as a reactant. These derivatives have applications in the field of organic chemistry and pharmaceuticals (Mosher, Yanko, & Whitmore, 2003).
Production of Morpholino and Piperazinoquinolines
3-Bromo-4-nitroquinoline 1-oxide, a related compound, reacts with various amines to yield morpholino[2,3-b]quinolines and piperazino[2,3-b]quinolines. These compounds, formed via intramolecular cyclization, have potential applications in the development of novel chemical entities (Miura, Takaku, Fujimura, & Hamana, 1992).
Anticancer Agent Synthesis
Research shows that 4-aryl(alkyl)amino-3-nitroquinoline and 2,4-diaryl(dialkyl)amino-3-nitroquinolines, synthesized via regioselective and complete nucleophilic substitution, demonstrate significant anticancer activity. This highlights the potential of this compound derivatives in cancer treatment research (Chauhan et al., 2015).
Mechanism of Action
Target of Action
Quinoline, the core structure of this compound, is known to play a major role in medicinal chemistry and is a vital scaffold for leads in drug discovery .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, often involving transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .
Biochemical Pathways
Quinoline and its derivatives are known to influence a variety of biological and pharmaceutical activities .
Result of Action
Quinoline derivatives are known to have potential biological and pharmaceutical activities .
Action Environment
The synthesis of quinoline derivatives often involves green reaction protocols, which aim to minimize the environmental impact .
Future Directions
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are essential for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the development of new and innovative techniques to decrease the use of chemicals, solvents, and catalysts, which are detrimental to both humans and the environment, is a promising future direction .
properties
IUPAC Name |
3-bromo-6-nitroquinolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O2/c10-7-4-12-8-2-1-5(13(14)15)3-6(8)9(7)11/h1-4H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDANFBPFHPEARL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1[N+](=O)[O-])N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443499 | |
Record name | 3-Bromo-6-nitroquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60443499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
90224-83-2 | |
Record name | 3-Bromo-6-nitroquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60443499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.